molecular formula C16H13F2N3O2 B15014629 3-Fluoro-N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B15014629
M. Wt: 317.29 g/mol
InChI Key: ZALODVRXOKDCNY-AWQFTUOYSA-N
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Description

3-Fluoro-N-({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a fluorinated benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the hydrazone intermediate: This involves the reaction of 4-fluorobenzaldehyde with hydrazine to form the hydrazone.

    Coupling with 3-fluorobenzoyl chloride: The hydrazone intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or hydrazones.

Scientific Research Applications

3-Fluoro-N-({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The hydrazone moiety can also participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-(4-methoxyphenyl)benzamide
  • 3-Fluoro-N-(3-methoxyphenyl)benzamide
  • 3-Fluoro-N-ethylbenzamide

Uniqueness

3-Fluoro-N-({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its dual fluorination and hydrazone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13F2N3O2

Molecular Weight

317.29 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H13F2N3O2/c17-13-6-4-11(5-7-13)9-20-21-15(22)10-19-16(23)12-2-1-3-14(18)8-12/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

ZALODVRXOKDCNY-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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